molecular formula C21H19F2N3O2 B2814764 3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021075-64-8

3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2814764
CAS No.: 1021075-64-8
M. Wt: 383.399
InChI Key: DQLXQOTVFDUFLP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
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Biological Activity

3,4-Difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzamide (CAS Number: 1021075-64-8) is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure incorporates a difluorobenzamide moiety and a pyridazinone core, which are known for various biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C21H19F2N3O2C_{21}H_{19}F_2N_3O_2, with a molecular weight of 383.4 g/mol. The compound features a difluorobenzene ring and a pyridazinone structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:

  • Antitumor Activity : Pyridazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Many derivatives demonstrate the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
  • Antibacterial and Antifungal Properties : Some studies have reported moderate to excellent activities against various pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
  • Pyridazine Core : The 6-oxo-pyridazine framework is essential for maintaining biological activity, as it can interact with specific molecular targets.
  • Alkyl Chain Length : Variations in the propyl chain length influence the compound's solubility and permeability across cellular membranes.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds:

  • Antitumor Studies :
    • A series of pyridazine derivatives were tested against cancer cell lines, showing IC50 values in the micromolar range. For instance, compounds similar to this compound exhibited potent inhibition against BRAF(V600E) kinase, a target in melanoma therapy .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that derivatives could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
  • Antibacterial Activity :
    • Compounds were tested against various bacterial strains with results showing moderate antibacterial effects, particularly against Gram-positive bacteria .

Case Studies

A few notable case studies involving similar compounds highlight their therapeutic potential:

  • Study on Pyrazole Derivatives : A study synthesized pyrazole-based compounds that displayed significant antitumor activity against several cancer cell lines through apoptosis pathways .
  • Inhibition of Enzymatic Activity : Research indicated that certain pyridazine derivatives could inhibit xanthine oxidase activity, suggesting potential applications in gout treatment due to reduced uric acid levels .

Properties

IUPAC Name

3,4-difluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-14-3-5-15(6-4-14)19-9-10-20(27)26(25-19)12-2-11-24-21(28)16-7-8-17(22)18(23)13-16/h3-10,13H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXQOTVFDUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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